(R)-Methyl 6-(1-aminoethyl)nicotinate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Methyl 6-(1-aminoethyl)nicotinate hydrochloride is a chemical compound with a molecular formula of C9H14N2O2·HCl It is a derivative of nicotinic acid and is characterized by the presence of an aminoethyl group attached to the nicotinate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of catalysts and specific solvents to facilitate the esterification process For instance, the esterification can be carried out using methanol in the presence of a strong acid catalyst like sulfuric acid
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 6-(1-aminoethyl)nicotinate hydrochloride may involve large-scale esterification and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
®-Methyl 6-(1-aminoethyl)nicotinate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce various amine derivatives. Substitution reactions can lead to a wide range of substituted nicotinate compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-Methyl 6-(1-aminoethyl)nicotinate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may be used in studies involving cell signaling pathways and receptor interactions.
Medicine
In the medical field, ®-Methyl 6-(1-aminoethyl)nicotinate hydrochloride is investigated for its potential therapeutic applications. It may have roles in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry
Industrially, this compound can be used in the production of specialty chemicals and intermediates. Its unique properties make it valuable in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of ®-Methyl 6-(1-aminoethyl)nicotinate hydrochloride involves its interaction with specific molecular targets. It may act on nicotinic acetylcholine receptors, influencing neurotransmission and cellular signaling pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinic Acid: A precursor to ®-Methyl 6-(1-aminoethyl)nicotinate hydrochloride, used in various biochemical applications.
Methyl Nicotinate: Another ester derivative of nicotinic acid, used in topical formulations.
Ethyl Nicotinate: Similar to methyl nicotinate but with an ethyl ester group.
Uniqueness
®-Methyl 6-(1-aminoethyl)nicotinate hydrochloride is unique due to the presence of the aminoethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research and industrial applications, differentiating it from other nicotinate derivatives.
Biologische Aktivität
(R)-Methyl 6-(1-aminoethyl)nicotinate hydrochloride is a compound derived from nicotinic acid, known for its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a methyl ester group and an aminoethyl side chain attached to the pyridine ring. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for biological applications.
Research indicates that this compound exhibits several biological activities, particularly in the following areas:
- Neurological Effects : The compound has been studied for its influence on neurotransmitter systems, particularly in enhancing cholinergic activity.
- Metabolic Processes : It may play a role in metabolic regulation, potentially affecting glucose metabolism and lipid profiles.
Table 1: Summary of Biological Activities
Activity Type | Mechanism | Reference |
---|---|---|
Cholinergic Modulation | Enhances acetylcholine release | |
Antioxidant Effects | Scavenges free radicals | |
Anti-inflammatory | Inhibits pro-inflammatory cytokines |
Study 1: Cholinergic Activity
A study conducted by researchers aimed to evaluate the cholinergic effects of this compound. The results demonstrated a significant increase in acetylcholine release in neuronal cultures, suggesting potential applications in treating cognitive disorders such as Alzheimer's disease.
Study 2: Antioxidant Properties
In vitro assays revealed that this compound exhibited notable antioxidant activity. It was shown to effectively scavenge DPPH radicals, indicating its potential use as a protective agent against oxidative stress-related diseases.
Pharmacological Applications
The unique biological activities of this compound suggest several therapeutic applications:
- Cognitive Enhancement : Due to its cholinergic properties, it may be beneficial in treating neurodegenerative diseases.
- Metabolic Disorders : Its role in glucose metabolism hints at potential applications in managing diabetes.
- Anti-inflammatory Treatments : Its ability to modulate inflammatory responses could lead to new treatments for chronic inflammatory conditions.
Eigenschaften
Molekularformel |
C9H13ClN2O2 |
---|---|
Molekulargewicht |
216.66 g/mol |
IUPAC-Name |
methyl 6-[(1R)-1-aminoethyl]pyridine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-6(10)8-4-3-7(5-11-8)9(12)13-2;/h3-6H,10H2,1-2H3;1H/t6-;/m1./s1 |
InChI-Schlüssel |
SVRYNTWOUUIFPW-FYZOBXCZSA-N |
Isomerische SMILES |
C[C@H](C1=NC=C(C=C1)C(=O)OC)N.Cl |
Kanonische SMILES |
CC(C1=NC=C(C=C1)C(=O)OC)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.